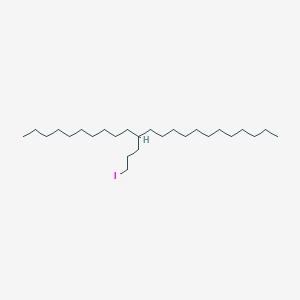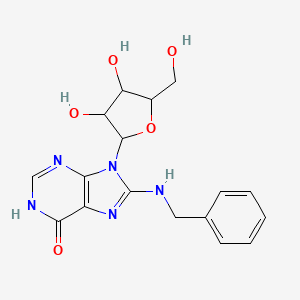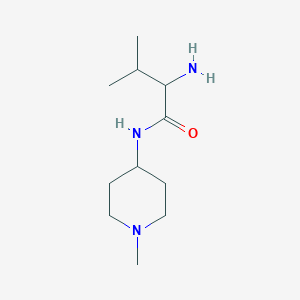
4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide is a compound that features a hydrazine group, an imidazole ring, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide typically involves the reaction of 4-hydrazinylbenzenesulfonamide with 2-chloro-1H-imidazole under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the mixture is heated to reflux to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: This compound also features an imidazole ring and a benzenesulfonamide moiety but lacks the hydrazine group.
2-phenyl-7-(1-(phenylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzenesulfonamide: This compound has a similar structure but includes additional functional groups that may alter its chemical properties.
Uniqueness
4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H11N5O2S |
|---|---|
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H11N5O2S/c10-13-7-1-3-8(4-2-7)17(15,16)14-9-11-5-6-12-9/h1-6,13H,10H2,(H2,11,12,14) |
Clé InChI |
VSZHEXQWGPPZRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN)S(=O)(=O)NC2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3AS,6AS)-2-(Benzyloxycarbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14792352.png)

![1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate](/img/structure/B14792362.png)



![3-[3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B14792385.png)
![(2S)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14792400.png)

![2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14792413.png)
